1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione
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Overview
Description
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a butanedione backbone
Scientific Research Applications
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
The compound “1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione” is structurally similar to Pyraclostrobin , a member of the strobilurin group of fungicides . Strobilurins act by inhibiting mitochondrial respiration in fungi . Therefore, it’s plausible that the primary targets of this compound could be similar to those of Pyraclostrobin, which are the components of the mitochondrial respiratory chain in fungi .
Mode of Action
The mode of action of this compound could be similar to that of Pyraclostrobin. Pyraclostrobin works by disrupting the production of adenosine triphosphate (ATP) in fungi . Specifically, it inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption severely affects important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain, which is crucial for ATP production . By inhibiting this pathway, the compound disrupts the energy production in the fungal cell, leading to cell death .
Pharmacokinetics
Based on its structural similarity to pyraclostrobin, it might exhibit similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the disruption of energy production in the fungal cell, leading to cell death . This makes it potentially useful as a fungicide.
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect its solubility and therefore its bioavailability Additionally, temperature and humidity could impact its stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with isopropyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-2-isopropyl-1,3-butanedione
- 1-(4-Fluorophenyl)-2-isopropyl-1,3-butanedione
- 1-(4-Methylphenyl)-2-isopropyl-1,3-butanedione
Uniqueness
1-(4-Chlorophenyl)-2-isopropyl-1,3-butanedione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-propan-2-ylbutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-8(2)12(9(3)15)13(16)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPNUKUZNHGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)C(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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